molecular formula C22H25NO4 B6254921 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid CAS No. 2219353-70-3

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Katalognummer B6254921
CAS-Nummer: 2219353-70-3
Molekulargewicht: 367.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid, also known as (3R)-F-PAM, is a synthetic molecule that has been used in a variety of scientific research applications. It is a non-peptide, small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of incretin hormones. Inhibition of DPP-IV has been linked to several physiological effects, including improved glucose homeostasis and reduced food intake. This molecule has been studied extensively in laboratory experiments and animal models, and has been used to investigate the role of DPP-IV in various physiological processes.

Wissenschaftliche Forschungsanwendungen

(3R)-F-PAM has been used in a variety of scientific research applications. It has been used as an inhibitor of DPP-IV for the study of incretin hormones and their role in metabolic regulation. It has also been used as a tool to investigate the role of DPP-IV in other physiological processes, such as inflammation and cancer. In addition, (3R)-F-PAM has been used to study the pharmacology of DPP-IV inhibitors and their potential therapeutic applications.

Wirkmechanismus

(3R)-F-PAM is a non-peptide, small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, (3R)-F-PAM increases the concentration of these hormones in the body, leading to improved glucose homeostasis and reduced food intake.
Biochemical and Physiological Effects
The inhibition of DPP-IV by (3R)-F-PAM has been linked to several biochemical and physiological effects. In animal models, (3R)-F-PAM has been shown to improve glucose homeostasis by increasing the circulating levels of GLP-1 and GIP. It has also been shown to reduce food intake, likely due to its effects on incretin hormones. In addition, (3R)-F-PAM has been shown to reduce inflammation and to have anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

(3R)-F-PAM has several advantages for laboratory experiments. It is a non-peptide, small molecule inhibitor of DPP-IV, which is advantageous as peptide-based inhibitors are often difficult to synthesize and purify. In addition, (3R)-F-PAM is relatively stable and has a high affinity for DPP-IV, which makes it an ideal tool for studying the role of DPP-IV in various physiological processes. However, (3R)-F-PAM also has some limitations. It is not as potent as some other DPP-IV inhibitors, and its effects on glucose homeostasis and food intake may not be as pronounced as those of other inhibitors.

Zukünftige Richtungen

The potential future directions for (3R)-F-PAM are numerous. Further studies are needed to investigate its effects on other physiological processes, such as inflammation and cancer. In addition, the pharmacology of (3R)-F-PAM and other DPP-IV inhibitors needs to be explored in greater detail. Finally, (3R)-F-PAM could be used as a tool to develop more potent and selective DPP-IV inhibitors for therapeutic applications.

Synthesemethoden

The synthesis of (3R)-F-PAM has been reported in several publications. In general, the synthesis involves the reaction of a protected amino acid derivative with a fluoren-9-ylmethoxycarbonyl chloride and 4,4-dimethylpentanoic acid in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The resulting product is then isolated by column chromatography and purified by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group will be used to protect the amine group, and the coupling reaction will be carried out using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The final step will involve the removal of the Fmoc group to reveal the free amine group.", "Starting Materials": [ "4,4-dimethylpentanoic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "N,N'-diisopropylcarbodiimide (DIC)", "Fmoc-protected amino acid" ], "Reaction": [ "Step 1: Protection of the amine group with Fmoc-Cl in the presence of DIPEA and DMF", "Step 2: Coupling of the Fmoc-protected amine with 4,4-dimethylpentanoic acid using DIC or DCC as a coupling reagent in the presence of DMF", "Step 3: Removal of the Fmoc group using piperidine in DMF to reveal the free amine group" ] }

CAS-Nummer

2219353-70-3

Produktname

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Molekularformel

C22H25NO4

Molekulargewicht

367.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.